Technical Monograph: 2-(4-methoxyphenyl)phthalazin-1(2H)-one
Technical Monograph: 2-(4-methoxyphenyl)phthalazin-1(2H)-one
CAS Registry Number: 36710-93-7 Chemical Formula: C₁₅H₁₂N₂O₂ Molecular Weight: 252.27 g/mol [1][2]
Part 1: Executive Summary & Chemical Architecture
The "Gateway" Scaffold in Medicinal Chemistry
2-(4-methoxyphenyl)phthalazin-1(2H)-one is a critical nitrogen-containing heterocyclic scaffold. While often overshadowed by its bioactive derivatives (such as Olaparib or Azelastine), this specific molecule serves as a primary directing template for advanced organic synthesis.
Its value lies in its dual functionality:
-
Electronic Tuning: The p-methoxyphenyl (PMP) group at the
position acts as an electron-rich directing group, modulating the solubility and lipophilicity of the core. -
C-H Activation Substrate: The phthalazinone carbonyl oxygen and the
nitrogen form a chelation system that activates the -H bond, allowing transition-metal-catalyzed (Rh, Ru, Pd) functionalization.[2] This makes CAS 36710-93-7 a vital intermediate for synthesizing 4-substituted phthalazinones (PARP inhibitors) and 2,3-benzodiazepines (AMPA receptor antagonists).
Physicochemical Profile
| Property | Specification | Technical Note |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |
| Solubility | DMSO, DMF, CHCl₃ | Poor solubility in water/ethanol; requires heating for recrystallization.[2] |
| LogP (Calc) | ~2.8 - 3.1 | Lipophilic nature aids in cell membrane permeability for biological assays.[2] |
| Reactive Sites | The |
Part 2: Synthetic Protocols (Authoritative Methodologies)
Protocol A: The Condensation Route (Primary Synthesis)
This is the most robust method for generating the core scaffold on a multi-gram scale. It relies on the condensation of 2-formylbenzoic acid (phthalaldehydic acid) with 4-methoxyphenylhydrazine.
Reagents:
-
2-Formylbenzoic acid (1.0 equiv)[2]
-
4-Methoxyphenylhydrazine hydrochloride (1.1 equiv)
-
Sodium Acetate (Base, if using hydrazine HCl salt)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-formylbenzoic acid in ethanol (10 mL/g) at 50°C.
-
Addition: Add 4-methoxyphenylhydrazine hydrochloride.
-
Buffering: Add Sodium Acetate (1.2 equiv) to neutralize the HCl and drive the equilibrium toward the free hydrazine.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Isolation: Cool the mixture to 0°C. The product will precipitate.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF (9:1) to remove trace hydrazone intermediates.
Protocol B: Transition-Metal Catalyzed C-H Functionalization (Advanced Application)
Why this matters: This protocol demonstrates the utility of CAS 36710-93-7 as a substrate to create complex drugs. The phthalazinone core directs Rh(III) to the
Reagents:
Workflow:
-
Charge a sealed tube with the phthalazinone substrate, catalyst, and oxidant in t-Amyl alcohol.[2]
-
Heat to 110°C for 16 hours.
-
The carbonyl oxygen directs the Rhodium to the C4-H bond, forming a rhodacycle intermediate.
-
Insertion of the alkyne/alkene occurs, followed by reductive elimination to yield the 4-functionalized derivative.
Part 3: Visualization of Chemical Logic
Diagram 1: Synthesis and Functionalization Pathway
This diagram illustrates the flow from raw materials to the core scaffold, and its subsequent divergence into bioactive classes via C-H activation.
Caption: Synthetic workflow illustrating the condensation route to CAS 36710-93-7 and its utility as a divergent scaffold for PARP and AMPA receptor ligands.
Part 4: Biological Context & Mechanism of Action
While CAS 36710-93-7 itself is a chemical intermediate, the N-aryl phthalazinone motif is pharmacologically privileged.
AMPA Receptor Antagonism (GYKI Analogues)
The 2-(4-methoxyphenyl) moiety mimics the "head" group of the classic GYKI 52466 non-competitive AMPA antagonists.
-
Mechanism: These compounds bind to an allosteric site on the AMPA receptor (distinct from the glutamate binding site), preventing channel opening and reducing neuronal excitability.[2]
-
SAR Insight: The methoxy group at the para-position of the N-phenyl ring is critical for hydrophobic interaction within the receptor's binding pocket.
PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) inhibitors (like Olaparib) often contain a phthalazinone core.[7][10]
-
Binding Mode: The amide moiety (NH-CO) of the phthalazinone mimics the nicotinamide of
, the substrate for PARP. -
Relevance: CAS 36710-93-7 serves as a simplified model to study the electronic effects of N-substitution on the binding affinity of the phthalazinone core to the PARP catalytic domain.
Part 5: Quality Control & Analytical Validation
To ensure the integrity of the scaffold before using it in downstream applications, the following analytical markers must be met:
| Technique | Expected Signal / Marker | Purpose |
| ¹H NMR (DMSO-d₆) | Singlet at ~8.3–8.5 ppm ( | Confirms the phthalazinone ring closure (absence indicates open hydrazone).[2] |
| ¹H NMR (DMSO-d₆) | Singlet at ~3.8 ppm (OCH₃) | Confirms presence of the methoxy group.[2] |
| IR Spectroscopy | Strong band at ~1650–1660 cm⁻¹ (C=O) | Validates the amide carbonyl; absence of OH stretches rules out enol tautomers. |
| HPLC Purity | >98% (UV 254 nm) | Essential for biological screening to avoid false positives from hydrazine impurities.[2] |
References
-
Gao, P., et al. (2015).[2] "The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions."[2][7][11] Beilstein Journal of Organic Chemistry. [11]
-
Sivaraj, C., et al. (2021). "Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones." Organic & Biomolecular Chemistry.
-
Csuk, R., et al. (2022). "Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects." Molecules (MDPI).
-
Gu, H., et al. (2022). "Recent Progress in Transition Metal-Catalyzed C—H Bond Activation of N-Aryl Phthalazinones." Chinese Journal of Organic Chemistry. [7]
-
El-Helby, A.-G.A., et al. (2017). "Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists." Bioorganic & Medicinal Chemistry.
Sources
- 1. 36710-93-7|2-(4-Methoxyphenyl)phthalazin-1(2H)-one|BLD Pharm [bldpharm.com]
- 2. sapub.org [sapub.org]
- 3. bu.edu.eg [bu.edu.eg]
- 4. rsc.org [rsc.org]
- 5. quora.com [quora.com]
- 6. AMPA receptor ligands: synthetic and pharmacological studies of polyamines and polyamine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions [beilstein-journals.org]
- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C-H(sp(2))/C-H(sp) coupling under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
